Product packaging for Methyl 3-(propa-1,2-dien-1-yl)benzoate(Cat. No.:)

Methyl 3-(propa-1,2-dien-1-yl)benzoate

Cat. No.: B12431079
M. Wt: 174.20 g/mol
InChI Key: WPXRJLNMPOJUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(propa-1,2-dien-1-yl)benzoate is a high-purity chemical reagent intended for research and development purposes exclusively. This compound is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. As an ester derivative of a benzoic acid core functionalized with a propa-1,2-dien-1-yl (allene) group, this structure serves as a valuable intermediate in synthetic organic chemistry . Compounds featuring allene moieties are of significant interest in metal-catalyzed cycloaddition reactions and other transformations for constructing complex molecular architectures . Researchers can utilize this building block in the exploration of novel polymers, specialty chemicals, and pharmaceutical candidates. Proper safety protocols must be followed during handling, and all necessary personal protective equipment should be worn. For further technical specifications and handling information, please contact our team of experts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B12431079 Methyl 3-(propa-1,2-dien-1-yl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C11H10O2/c1-3-5-9-6-4-7-10(8-9)11(12)13-2/h4-8H,1H2,2H3

InChI Key

WPXRJLNMPOJUAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C=C=C

Origin of Product

United States

Advanced Reaction Pathways and Mechanistic Investigations of Allenic Esters

Cycloaddition Reactions Involving Allenic Systems

Allenes are excellent partners in cycloaddition reactions, participating as two-carbon components to form four-membered rings or as three-carbon synthons in other annulations. bg.ac.rsnih.gov The reactivity of allenes surpasses that of simple alkenes due to their higher strain and unique axial chirality, which is significant in asymmetric synthesis. nih.govrsc.org These reactions can be induced by thermal, photochemical, or microwave conditions, and are often catalyzed by transition metals. rsc.orgnih.gov

The [2+2] cycloaddition of allenes with alkenes or alkynes provides a direct route to cyclobutane (B1203170) and cyclobutene (B1205218) skeletons. rsc.orgnih.gov According to the Woodward-Hoffmann rules, concerted thermal [2+2] cycloadditions are symmetry-forbidden and typically proceed through a stepwise mechanism involving biradical or dipolar intermediates. bg.ac.rsacs.org However, photochemical [2+2] cycloadditions are symmetry-allowed and can occur via a concerted [π2s + π2s] pathway from an excited singlet state, though they often proceed through a stepwise radical mechanism on the triplet energy surface. acs.org

Lewis acid-promoted [2+2] cycloadditions of electron-deficient allenes with alkenes represent a significant strategy for constructing cyclobutanes. acs.org These reactions often occur in a stepwise fashion through a dipolar or radical cation/anion intermediate. acs.org The regioselectivity of these cycloadditions can be influenced by the substitution pattern of the allene (B1206475). For instance, in intramolecular ketene-allene cycloadditions, the regioselectivity varies with the substituents on the allene. acs.org

Visible light photocatalysis has emerged as a powerful tool for promoting intramolecular [2+2] cycloadditions of allenes. bg.ac.rs For example, iridium photocatalysis can be used to synthesize heterobicyclo[4.2.0]octane derivatives by targeting the distal double bond of the allene moiety, leading to the exclusive formation of the trans product. bg.ac.rs The efficiency of this process is sensitive to electronic effects; electron-donating groups on the participating double bond enhance the reaction yield, while electron-withdrawing groups can hinder it. bg.ac.rs

Reaction TypeConditionsKey IntermediatesStereochemical OutcomeCatalyst/Promoter
Thermal [2+2]HeatingBiradical/DipolarStepwise, often non-stereospecificNone
Photochemical [2+2]UV lightExcited state/Triplet biradicalCan be stereospecific or stereoconvergentPhotosensitizer
Lewis Acid-Promoted [2+2]Lewis Acid (e.g., EtAlCl₂)Dipolar/Radical cationStepwise, can be stereoselectiveEtAlCl₂
Visible Light Photocatalyzed [2+2]Visible light, photocatalystTriplet excited stateHighly diastereoselective (trans)Iridium complex

Phosphine-catalyzed [3+2] cycloaddition reactions of allenoates with electron-deficient olefins, first reported by Lu, are a powerful method for constructing functionalized cyclopentene (B43876) rings. nih.govrsc.org This reaction proceeds through a zwitterionic 1,3-dipole intermediate generated from the nucleophilic addition of a phosphine (B1218219) to the allenoate. pku.edu.cn The regioselectivity of the subsequent cycloaddition is governed by frontier molecular orbital (FMO) theory, where the addition from the α-carbon of the 1,3-dipole is generally favored. pku.edu.cn

Significant progress has been made in developing enantioselective versions of this reaction. nih.govrsc.org Chiral phosphines can be used to catalyze the asymmetric [3+2] cycloaddition of γ-substituted allenoates with enones, such as β-perfluoroalkyl enones, to produce densely functionalized cyclopentenes with multiple contiguous stereocenters in high yields and enantioselectivities. nih.govrsc.org The choice of chiral phosphine catalyst is crucial and often depends on the nature of the substituent on the allenoate. nih.gov For instance, commercially available chiral phosphines like (R,R)-DIPAMP have proven effective for γ-aryl allenoates, while other specialized phosphines may be required for γ-alkyl substituted allenoates. nih.gov These reactions can proceed through a "deracemization" process where a racemic allenoate is converted to a highly enantioenriched product. rsc.org

ReactantsChiral CatalystProductKey Features
γ-Aryl allenoates + β-Perfluoroalkyl enones(R,R)-DIPAMPTrifluoromethylated cyclopentenesHigh regio-, diastereo-, and enantioselectivity
γ-Alkyl allenoates + β-Perfluoroalkyl enones(S)-P3Trifluoromethylated cyclopentenesGood regio- and enantioselectivity
α-Substituted allenoates + α,β-Unsaturated iminesTriphenylphosphine (B44618)Highly functionalized cyclopentenesForms all-carbon quaternary center
Allenoate + Sulfamate-derived cyclic iminesAmino acid-based bifunctional phosphineSulfamate-fused dihydropyrrolesHigh yields and enantiomeric excesses

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orgorganic-chemistry.org Allenic esters can serve as potent dienophiles in both intermolecular and intramolecular Diels-Alder reactions. rsc.org The reaction is often facilitated by Lewis acids, which can enhance both the reaction rate and the regio- and stereoselectivity. rsc.orgnih.gov For example, the Lewis acid-mediated Diels-Alder reaction of allenoic acid derivatives with cyclopentadiene (B3395910) can be highly selective, with the choice of Lewis acid (e.g., Eu(fod)₃ or EtAlCl₂) influencing the endo/exo selectivity. rsc.org

Intramolecular Diels-Alder (IMDA) reactions of allenic esters provide an efficient route to polycyclic systems. rsc.orgorganicreactions.org These reactions often proceed with high stereocontrol, and the constraints of the tether connecting the diene and allene can lead to increased reaction rates under milder conditions compared to their intermolecular counterparts. organicreactions.org The stereochemical outcome of IMDA reactions can be influenced by factors such as the dienophile geometry and the presence of Lewis acid catalysts. cdnsciencepub.com

Allenes participate in a variety of higher-order cycloaddition reactions, often catalyzed by transition metals, to form rings of different sizes. nih.gov

[2+2+1] Cycloadditions: The allenic Pauson-Khand reaction, a [2+2+1] cyclization of an allene, an alkyne, and carbon monoxide, is a powerful method for synthesizing five-membered rings. rsc.orgresearchgate.net

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions involving allenes are highly efficient for constructing six-membered rings and polycyclic systems. rsc.org Rhodium catalysts are commonly employed, and these reactions can proceed with high chemo-, regio-, and diastereoselectivity. nih.govrsc.org

[5+2] Cycloadditions: Rhodium(I) catalysts are effective in mediating intramolecular [5+2] cycloadditions of vinylcyclopropanes and allenes. nih.gov However, intermolecular versions can be challenging due to competing allene dimerization pathways that can poison the catalyst. nih.govacs.org

[6+2] Cycloadditions: These reactions provide access to eight-membered rings. Examples include the rhodium(I)-catalyzed formal [6+2] cycloaddition of 4-allenals with tethered alkynes or alkenes, and the photoinitiated [6π + 2π] cycloaddition of allenes with cycloheptatriene (B165957) promoted by chromium(0). acs.orgacs.org The mechanism of the rhodium-catalyzed reaction is proposed to proceed through the formation of an oxo-rhodacycle intermediate. acs.org

Strained cyclic allenes, such as 1,2-cyclohexadiene derivatives, are highly reactive intermediates that readily undergo cycloaddition reactions due to their significant ring strain. nih.govnih.govresearchgate.net These allenes can be generated in situ under mild conditions and trapped with various reagents. nih.govresearchgate.net

Heterocyclic allenes, including azacyclic and oxacyclic allenes, have emerged as valuable intermediates for the synthesis of complex, sp³-rich heterocyclic scaffolds. nih.govnih.govnih.gov The generation of these strained allenes under mild conditions allows for their participation in [4+2], [3+2], and [2+2] cycloadditions. nih.govnih.govescholarship.org For example, Diels-Alder reactions of azacyclic allenes can proceed with high regio- and diastereoselectivity, and stereochemical information can be transferred from an enantioenriched precursor to the cycloadduct. escholarship.orgumn.edu The strain energy of these cyclic allenes is a key driver of their reactivity; for instance, oxacyclic allenes can possess even greater strain than their azacyclic counterparts due to the smaller atomic radius of oxygen. nih.gov

Electrophilic Addition Reactions to the Allene Moiety

The electron-rich double bonds of allenes are susceptible to attack by electrophiles. In the case of allenoates, the presence of the electron-withdrawing ester group influences the regioselectivity of the addition.

A notable example is the electrophilic halogenation of allenoates. acs.org While allenoates typically undergo halolactonization upon reaction with halonium ions, a different pathway can be accessed using N-halosuccinimides in the presence of a base like DABCO. acs.org This protocol allows for the synthesis of densely functionalized 1,4-dicarbonyl (E)-3-haloalkenes with excellent stereoselectivity. acs.org The proposed mechanism involves the formation of a γ-haloallenoate intermediate. acs.org This reaction is tolerant of a wide range of substituents on the allenoate, including various aryl and cycloalkenyl groups. acs.org The halogenation of enols and enolates can be catalyzed by either acid or base. youtube.comlibretexts.orgchemistrysteps.com Under acidic conditions, the reaction typically proceeds through an enol intermediate to give a monohalogenated product at the more substituted α-position. libretexts.orgchemistrysteps.com In contrast, under basic conditions, an enolate is formed, and the reaction often leads to polyhalogenation because the initial halogen substitution increases the acidity of the remaining α-protons. youtube.comlibretexts.orgchemistrysteps.com

Regioselectivity and Stereoselectivity in Electrophilic Additions to Allenes

Electrophilic additions to allenes present a challenge in controlling regioselectivity and stereoselectivity, though significant progress has been made in developing highly selective methods. nih.govscispace.comacs.org The outcome of these reactions is largely governed by the electronic properties of the two distinct carbon-carbon double bonds within the allene moiety, which are influenced by the substituents present. nih.govacs.org

In the case of methyl 3-(propa-1,2-dien-1-yl)benzoate, the molecule possesses an allene functional group attached to a benzene (B151609) ring bearing an electron-withdrawing methyl ester group. This substitution pattern deactivates the internal double bond (Cα=Cβ) connected to the aromatic ring, making the terminal double bond (Cβ=Cγ) the more electron-rich and likely site for electrophilic attack.

The regioselectivity of the addition depends on the site of initial protonation or electrophile binding. msu.edu Attack can occur at the terminal carbon (Cγ), the central carbon (Cβ), or the internal carbon (Cα). While the formation of a stabilized allylic cation via attack at the central sp-hybridized carbon might be expected, the orthogonal arrangement of the two π-systems means that stabilization through resonance requires a 90° rotation. nih.gov This can create a significant kinetic barrier. msu.edunih.gov Consequently, electrophilic attack often kinetically favors one of the sp2-hybridized carbons. msu.edu For substituted allenes, the reaction typically proceeds via the most stable carbocation intermediate. numberanalytics.com In many cases involving various electrophiles, addition occurs with defined regio- and stereoselectivity, leading to stereodefined allylic alcohols, ethers, and lactones. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Additions to this compound

Electrophile (E+) Site of Attack Intermediate Predicted Major Product Type
HBr Central Carbon (Cβ) Allylic Carbocation Allylic Bromide
I2 / H2O Central Carbon (Cβ) Iodonium (B1229267) Ion / Allylic Carbocation Allylic Alcohol
NBS / H2O Central Carbon (Cβ) Bromonium Ion / Allylic Carbocation Allylic Alcohol

Role of Carbocation and Onium Ion Intermediates

The mechanism of electrophilic addition to allenes, like that to alkenes, proceeds through positively charged intermediates. numberanalytics.commasterorganicchemistry.com The nature of this intermediate dictates the course of the reaction. When an electrophile like H+ adds to an allene, a carbocation is formed. msu.edumasterorganicchemistry.com The stability of the possible carbocations determines the regioselectivity. For many allenes, initial protonation at a terminal carbon to form a vinyl cation is kinetically favored over protonation at the central carbon, which would require a high-energy transition state to form a non-conjugated primary carbocation before it can rotate to become a stabilized allylic cation. msu.edu

However, in reactions with halogens (e.g., Br₂, I₂) or pseudohalogens, the reaction can proceed through a cyclic onium ion intermediate, such as a bromonium or iodonium ion. nih.gov The formation of these cyclic intermediates is often associated with neighboring group participation from a functional group within the allene substrate, which can lead to high E-stereoselectivity in the products. nih.govacs.org The subsequent opening of this onium ion by a nucleophile can occur at either carbon of the original double bond. In the context of this compound, electrophilic attack on the terminal double bond could form an allylic carbocation. This intermediate has two resonance structures, with the positive charge delocalized between the terminal (Cγ) and internal (Cα) carbons, allowing for nucleophilic attack at either position, leading to 1,2- or 1,4-addition products, respectively. pressbooks.pub The formation of the more stable carbocation intermediate is the driving force for the observed regioselectivity. chemguide.co.uk

Nucleophilic Addition and Substitution Reactions on Allenes and Propargylic Substrates

Organometallic Reagent Additions and Substitutions (SN2′)

Allenes can be synthesized with high regioselectivity and stereoselectivity through the SN2′ reaction of propargylic substrates with organometallic reagents. nih.govorganic-chemistry.org This reaction involves the anti-stereoselective attack of a nucleophile on the alkyne terminus, with concomitant displacement of a leaving group from the propargylic position, resulting in the formation of an allene.

A variety of organometallic reagents, including organocuprates, organozinc, and organoindium reagents, have been successfully employed. nih.govorganic-chemistry.org For instance, the SN2′ reaction of propargylic mesylates with organozinc reagents is significantly enhanced in DMSO as a solvent, allowing for the stereoselective synthesis of chiral allenes without loss of optical purity. nih.gov Similarly, palladium-catalyzed reactions of triorganoindium reagents with propargylic esters afford allenes in good yields via an SN2′ rearrangement, with chiral esters reacting with high anti-stereoselectivity. organic-chemistry.org

Table 2: Examples of SN2′ Reactions for Allene Synthesis

Propargylic Substrate Organometallic Reagent Catalyst/Solvent Product Type Reference
Propargyl Mesylate Diorganozinc DMSO Substituted Allene nih.gov
Propargyl Acetate (B1210297) Organoaluminum Pd(PPh₃)₂Cl₂/Ph₃P Tri/Tetrasubstituted Allene
Propargylic Phosphate (B84403) Alkylboron Copper Multisubstituted Allene organic-chemistry.org
Propargylic Ester Triorganoindium Palladium Substituted Allene organic-chemistry.org

While this section primarily describes the synthesis of allenes, the reverse reaction, the addition of organometallic reagents to the allene itself, is also a key transformation. Generally, nucleophilic attack by organometallic reagents occurs at the electron-deficient central carbon of the allene system. researchgate.net

Conjugate Additions to Electron-Deficient Allenic Esters

This compound is an electron-deficient allenoate, making it an excellent substrate for conjugate addition reactions, also known as Michael additions. libretexts.org In these reactions, the presence of the electron-withdrawing ester group polarizes the allene system, rendering the terminal carbon (Cγ) electrophilic and susceptible to attack by soft nucleophiles. libretexts.org

The mechanism involves the 1,4-addition of a nucleophile to the Cγ carbon, which leads to the formation of a resonance-stabilized enolate intermediate. libretexts.orglibretexts.org Subsequent protonation of this enolate, typically at the Cα position, yields the final β,γ-unsaturated ester product. libretexts.org This strategy is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including organocopper reagents (Gilman reagents), amines, and enolates, can participate in this transformation. libretexts.orgnih.gov The use of organocopper reagents is particularly effective for the conjugate addition of alkyl groups to α,β-unsaturated ketones, a closely related reaction. libretexts.org

Radical Addition and Cyclization Processes Involving Allenes

Regioselective Radical Additions to Substituted Allenes

Radical additions to allenes offer a complementary approach to ionic reactions for the functionalization of the allenic framework. A key feature of these reactions is their predictable regioselectivity. In the vast majority of cases, radical addition occurs at the central sp-hybridized carbon atom of the allene. nycu.edu.twacs.orgnih.gov This regioselectivity is driven by the formation of the thermodynamically more stable allylic radical intermediate. nih.govacs.org

For example, in the free-radical addition of hydrogen bromide to allenes, the bromine radical adds selectively to the central carbon to generate a stable 2-bromo-substituted allyl radical. acs.org This intermediate can then propagate the radical chain. This principle has been extended to C-C bond-forming reactions, such as the radical bromoallylation of allenes, which proceeds by the addition of a bromine radical to the central carbon, followed by an SH2′ reaction with an allylbromide. acs.org The regioselectivity remains consistent across a range of substituted allenes and radical sources, including amidyl radicals and perfluoroalkyl radicals. nih.govnih.gov In the context of this compound, a radical species (R•) would be expected to add to the central carbon (Cβ) to form a resonance-stabilized allylic radical, which can then be trapped by another species to form the final product.

Table 3: Regioselectivity in Radical Additions to Allenes

Radical Source Allene Type Site of Radical Attack Intermediate Reference
HBr Unsubstituted/Substituted Central Carbon Allyl Radical acs.org
Allylbromides / AIBN Substituted Central Carbon Allyl Radical acs.org
N-hydroxy-phthalimide esters Substituted Central Carbon Allyl Radical nih.gov
Perfluoroalkyl iodides Substituted Terminal Carbon Vinyl Radical nih.gov

Oxidative Radical Cyclizations for Complex Scaffold Construction

The unique electronic and structural properties of allenes, such as those found in this compound, make them valuable substrates in radical chemistry for the construction of complex molecular frameworks. acs.org Oxidative radical cyclizations, in particular, offer a powerful strategy for transforming simple allenoates into intricate polycyclic structures. These reactions typically involve the generation of a radical species that adds to the allene moiety, followed by a cyclization and subsequent oxidation event to yield the final product.

One prominent method involves the use of manganese(III) acetate [Mn(OAc)₃] to mediate the oxidative free-radical reaction between allenes and active methylene (B1212753) compounds like dimethyl malonate or ethyl cyanoacetate. nih.gov The proposed mechanism for this transformation begins with the oxidation of the active methylene compound by Mn(OAc)₃ to generate an alkyl radical. nih.gov This radical then adds regioselectively to the central carbon (C2) of the allene system, forming a resonance-stabilized allylic radical intermediate. nih.gov Subsequent oxidation of this intermediate by another equivalent of Mn(III) produces a resonance-stabilized carbocation. The final step is contingent on the substituent pattern. For alkyl-substituted allenes, intramolecular cyclization followed by hydrolysis and a 1,3-hydrogen shift furnishes furan-2(5H)-one scaffolds. nih.gov This pathway highlights the ability to leverage the reactivity of the allene's central carbon to initiate cyclization cascades.

More recent advancements have employed photochemistry to initiate radical cyclizations of allenes. A notable example is a light-promoted trifunctionalization of allenes that proceeds via an amidyl radical cyclization. nih.govacs.org This method transforms all three carbons of the allene into new carbon-heteroatom bonds in a single operation without the need for a transition metal catalyst. nih.govacs.org The reaction is proposed to initiate through the formation of an electron donor-acceptor (EDA) complex between an electron-deficient aryl group on the substrate and a simple inorganic base like potassium carbonate. nih.gov Visible light irradiation then promotes the homolytic cleavage of a weak N-O bond in the substrate, generating an electrophilic amidyl radical. This radical undergoes a regioselective cyclization onto the nucleophilic proximal carbon of the allene, yielding a γ-lactam and a vinyl radical intermediate, which can be trapped by a radical scavenger like TEMPO to complete the trifunctionalization. nih.govacs.org

These oxidative radical cyclization strategies underscore the versatility of the allene functional group in synthesizing complex molecular architectures that would be challenging to access through other means. The regioselectivity of the initial radical addition is a critical factor influencing the final product structure. acs.orgnih.gov

Table 1: Comparison of Oxidative Radical Cyclization Methods for Allenes

Feature Manganese(III)-Mediated Cyclization Photochemical Amidyl Radical Cyclization
Radical Source Active methylene compounds (e.g., dimethyl malonate) oxidized by Mn(OAc)₃ Intramolecular N-O bond homolysis via photochemical EDA complex formation
Initiation Chemical oxidation Visible light irradiation
Key Intermediate Resonance-stabilized allylic radical, followed by a carbocation Vinyl radical
Product Scaffold Furan-2(5H)-ones, Dimethyl 2-(2-oxoethylidene)malonates γ-Lactams with trifunctionalization
Mechanism Ref. nih.gov nih.govacs.org

Intramolecular Rearrangement and Isomerization Chemistry of Allenes

Allenes are known to participate in a variety of intramolecular rearrangement and isomerization reactions, which are fundamental to their synthesis and synthetic applications. nih.gov These transformations often involve the interconversion of allenes with their isomeric alkynes, a process that can be driven by thermal, catalytic, or photochemical means. kulturkaufhaus.de The most significant of these processes include propargyl-allene isomerizations and sigmatropic rearrangements, which provide powerful avenues for the synthesis of substituted allenes and other complex molecules. nih.govkulturkaufhaus.de

The interconversion between propargyl and allenyl isomers is a classic example of a 1,3-prototropic shift, representing one of the most important isomerization reactions for generating allenes. kulturkaufhaus.de This equilibrium can be catalyzed by bases or acids, where a proton is abstracted from a propargylic position and added to the alkyne, or vice-versa. However, non-prototropic pathways are also prevalent.

Thermal isomerizations of various propargyl esters can lead to allenic structures through more complex mechanistic routes. For instance, studies on propargyl 3-acylpropiolates have shown that they can rearrange to form 3-acylbutenolides. acs.org Density Functional Theory (DFT) calculations suggest that this transformation does not occur via a simple concerted mechanism. Instead, it proceeds through a stepwise pathway involving a diradical intermediate that cyclizes to a highly strained cyclic allene (a 2,3-dehydropyran). acs.org This cycloallene intermediate is fleeting and undergoes a rapid electrocyclic ring-opening to yield the final butenolide product. The initial, rate-limiting step was calculated to have an activation energy of approximately 29 kcal·mol⁻¹, with the subsequent steps being much more facile. acs.org

In other systems, such as the synthesis of 4-allenyl-oxazolines from 2-en-4-yn-1-ols, the propargyl/allene isomerization is a crucial step following an initial cyclization. acs.org A proposed pathway involves the intramolecular ring closure to form a propargyl-substituted oxazoline (B21484) intermediate, which then undergoes isomerization to the final allenyl product. acs.org Research in this area indicates that the efficiency and outcome of the propargyl-to-allene isomerization can be highly sensitive to the nature of the substituents on the molecular framework. acs.org For example, electron-withdrawing groups may favor the isomerization, while certain electron-donating groups can inhibit it, leading to alternative reaction pathways. acs.org Theoretical studies are often employed to understand the activation energies and substituent effects that govern these mechanistic pathways. acs.org

Table 2: Mechanistic Features of Propargyl-Allene Isomerizations

Reaction System Proposed Intermediate(s) Driving Force/Conditions Key Findings
Isomerization of Propargyl 3-Acylpropiolates Diradical, Strained Cyclic Allene Thermal (Heating) Stepwise mechanism favored over concerted; proceeds via a cycloallene which rapidly ring-opens. acs.org
Synthesis of 4-Allenyloxazolines Propargyl-oxazoline Base (DBU) catalysis Isomerization occurs after initial cyclization; highly dependent on electronic nature of substituents. acs.org
General Alkyne to Allene Isomerization Cyclopropene (B1174273) Thermal A proposed pathway for the thermal isomerization of certain alkynes to allenes involves a cyclopropene intermediate rather than a direct 1,3-H shift. kulturkaufhaus.de

Sigmatropic rearrangements are pericyclic reactions involving the intramolecular migration of a sigma bond across a π-electron system. libretexts.orgwikipedia.org These reactions are classified by an order term [i,j], where i and j represent the number of atoms in the two fragments connecting the original and newly formed sigma bonds. wikipedia.org They are synthetically valuable for their ability to form carbon-carbon and carbon-heteroatom bonds with high stereospecificity. wikipedia.org Allenes and their propargyl precursors are excellent substrates for these rearrangements.

The most common and synthetically useful sigmatropic shifts involving allenes are the nih.govnih.gov and nih.govacs.org rearrangements. benthamdirect.comingentaconnect.com The nih.govnih.gov-sigmatropic rearrangement, which includes the Claisen and Cope rearrangements, is a six-electron process that proceeds suprafacially (on the same face of the π-system) under thermal conditions. pressbooks.publibretexts.org The propargyl Claisen rearrangement, for example, transforms a propargyl vinyl ether into a functionalized allenic aldehyde or ketone. rsc.org This reaction is a powerful tool for creating allenes with specific substitution patterns. rsc.org Similarly, the Cope rearrangement of a 1,5-diene containing an allene moiety can be used to generate new molecular frameworks. libretexts.org Theoretical studies on the nih.govnih.gov-sigmatropic shifts of substrates like 1,2-hexadien-5-yne have investigated whether the mechanism is concerted (via an aromatic-like transition state) or stepwise (via diradical intermediates). While some computational methods favor a stepwise pathway, others, which show good agreement with experimental data, predict a concerted mechanism with activation energies typically in the range of 31-35 kcal/mol. acs.org

The nih.govacs.org-sigmatropic rearrangement is another key transformation, often seen in systems containing a propargyl group adjacent to a heteroatom with a lone pair, such as in propargyl sulfoxides, selenoxides, or ylides. These rearrangements provide access to a variety of functionalized allenes. benthamdirect.comingentaconnect.com For example, the rearrangement of propargyl sulfenates (formed in situ from propargyl alcohols) yields allenyl sulfoxides.

The synthetic utility of these reactions is vast. They provide reliable pathways to functionalized allenes that are often highly reactive intermediates themselves. benthamdirect.comingentaconnect.com These resulting allenes can be trapped or undergo subsequent intramolecular cyclizations to produce a wide array of heterocyclic compounds, including thiazoles, 1,2,3-triazoles, and pyrazoles, demonstrating the power of combining sigmatropic rearrangements with the inherent reactivity of the allene product. benthamdirect.comingentaconnect.com

Table 3: Common Sigmatropic Rearrangements in Allene Chemistry

Rearrangement Type General Substrate General Product Key Features
nih.govnih.gov Claisen Propargyl Vinyl Ether Allenic Aldehyde/Ketone Six-electron, suprafacial thermal reaction; powerful C-C bond formation method. rsc.org
nih.govnih.gov Cope 1,5-Diene containing an allene Isomeric 1,5-diene Six-electron, suprafacial thermal reaction; can involve concerted or stepwise mechanisms. libretexts.orgacs.org
nih.govacs.org Wittig Allylic ether with an adjacent anion Homoallylic alcohol Anionic rearrangement that can be applied to propargylic systems to generate allenic alcohols. libretexts.org
nih.govacs.org (Generic) Propargyl substrate with adjacent heteroatom (e.g., S, Se) Functionalized Allene (e.g., Allenyl sulfoxide) Five-membered cyclic transition state; provides access to heteroatom-substituted allenes. benthamdirect.comingentaconnect.com

Applications of Allenic Esters in Complex Molecule Synthesis and Methodological Development

Utilization as Versatile Building Blocks for Carbocyclic and Heterocyclic Systems

Allenic esters are highly valued for their ability to participate in a wide array of cyclization reactions to form both carbocyclic and heterocyclic frameworks. The reactivity of the allene (B1206475) can be finely tuned through the choice of catalyst and reaction conditions, enabling the synthesis of diverse ring systems.

Palladium-catalyzed reactions, for instance, have been extensively used to construct polycyclic systems from allenic precursors. nih.goviupac.orgacs.org In these processes, an allenylpalladium(II) species can be generated, which then undergoes insertion or nucleopalladation reactions to form various monocyclic and fused multicyclic compounds. nih.gov For a substrate like Methyl 3-(propa-1,2-dien-1-yl)benzoate, intramolecular cyclization could be envisioned where the aryl group or a pre-installed nucleophile on the aromatic ring attacks the allene, leading to functionalized benzofused rings. nih.gov

Gold and silver catalysts are also effective in promoting the cyclization of allenic esters. Gold(I) catalysts, in particular, are known to activate the allene moiety towards nucleophilic attack. kcl.ac.uknih.govkyoto-u.ac.jp For example, gold-catalyzed cascade cyclization-oxidative cross-coupling of allenoates with terminal alkynes can produce β-alkynyl-γ-butenolides. nih.gov This methodology could be applied to this compound to generate highly functionalized lactones. Similarly, silver-catalyzed cyclization of allenic acids, which can be derived from the corresponding esters, provides a route to butenolides. nih.gov

The synthesis of nitrogen-containing heterocycles is also readily achievable. Allenic esters can react with sodium azide (B81097) in a domino process involving nucleophilic addition, cycloaddition, and subsequent rearrangements to yield polysubstituted pyrroles. This transformation highlights the potential of this compound as a precursor for complex N-heterocycles. Furthermore, rhodium-catalyzed cyclization of allenylindoles demonstrates the utility of allenes in constructing intricate heterocyclic systems, a strategy that could be adapted for substrates bearing a benzoate (B1203000) group. acs.orgsci-hub.seacs.org

Catalyst SystemReactant TypeProduct TypeReference
Palladium(0)/LigandAllenes with nucleophilesMonocyclic and fused heterocycles nih.gov
Gold(I)/OxidantAllenoates and terminal alkynesβ-Alkynyl-γ-butenolides nih.gov
Silver(I)Allenic acidsButenolides nih.gov
Sodium Azide1-Allylic 1,2-allenyl estersPolysubstituted pyrroles
Rhodium(I)/LigandAllenylindolesSpiroindolenines acs.orgsci-hub.seacs.org

Strategic Role in the Synthesis of Chiral Molecules and Natural Product Frameworks

The axial chirality of appropriately substituted allenes makes them invaluable precursors for the stereocontrolled synthesis of chiral molecules, including complex natural products. snnu.edu.cn The transfer of this axial chirality to a new stereocenter is a powerful strategy in asymmetric synthesis.

Transition metal catalysis plays a pivotal role in these transformations. For instance, rhodium-catalyzed asymmetric [4+1] annulation reactions can be employed to create spirocycles with a high degree of chirality transfer from an axially chiral precursor. snnu.edu.cn Palladium-catalyzed cyclizations have also been developed to produce enantiomerically enriched polycyclic compounds from polyene enol triflates, demonstrating the potential for stereoselective synthesis. iupac.org

For an achiral substrate like this compound, asymmetric catalysis can be employed to generate chiral products. Chiral phosphoric acids have emerged as effective catalysts for the enantioselective synthesis of chiral allenes through various transformations, including the reaction of propargylic alcohols with nucleophiles. snnu.edu.cn While this applies to the synthesis of the chiral allene itself, related catalytic systems can be envisioned for the enantioselective cyclization of a prochiral allenic ester.

The synthesis of chiral allylic and benzylic alcohols and their derivatives is another area where allenic precursors are relevant. While not a direct application of the allenic ester, the methodologies developed for the asymmetric arylation and vinylation of related chloro-alkanol esters to produce chiral carbinol esters showcase the importance of such frameworks in synthetic chemistry. nih.gov The development of efficient synthetic routes to chiral building blocks is a primary goal in the synthesis of many natural products. rsc.org

Catalysis TypeTransformationKey FeatureReference
Rhodium-catalyzedAsymmetric [4+1] AnnulationAxial-to-central chirality transfer snnu.edu.cn
Palladium-catalyzedEnantioselective Polyene CyclizationFormation of enantioenriched polycycles iupac.org
Chiral Phosphoric AcidAsymmetric Allene SynthesisEnantioconvergent synthesis snnu.edu.cn

Construction of Polycyclic, Spirocyclic, and Fused Ring Compounds

The construction of intricate ring systems, including polycyclic, spirocyclic, and fused structures, is a testament to the synthetic power of allenic esters. These complex scaffolds are prevalent in natural products and medicinally important compounds.

Rhodium catalysts have proven to be particularly effective in the synthesis of spirocycles from allenic precursors. For example, the rhodium(III)-catalyzed enantioselective spiroannulative synthesis of nitrones proceeds through a C-H arylation followed by intramolecular dearomative trapping. snnu.edu.cn Rhodium-catalyzed tandem spirocyclization/reduction of 3-allenylindoles provides access to functionalized vinylic spiroindolines with high diastereoselectivity and enantioselectivity. acs.org These methods could be adapted to a substrate like this compound, where the aryl group could participate in the cyclization to form spirocyclic structures containing the benzoate moiety.

Palladium catalysis offers a versatile platform for the synthesis of fused and polycyclic compounds. Palladium-catalyzed cyclizations of polyene aryl halides or enol triflates provide access to a wide variety of polycyclic carbon skeletons. iupac.org Furthermore, palladium-catalyzed reactions of allenes in the presence of other unsaturated carbon-carbon bonds can lead to dumbbell-type bicyclic and fused multicyclic compounds. nih.govacs.org The intramolecular Heck reaction of O-aryl cyclic vinylogous esters, which share some reactivity patterns with aryl allenoates, yields benzofuran-fused cyclohexenones, demonstrating a viable pathway to fused ring systems. nih.gov

Gold-catalyzed cascade reactions of allenynes, where an alkyne is tethered to an allenyl system, can lead to the formation of naphthalene-fused cyclopropanes and acenaphthenes, showcasing the potential for constructing complex polycyclic aromatic systems. kyoto-u.ac.jp

CatalystRing SystemReaction TypeReference
Rhodium(III)SpirocyclesEnantioselective C-H arylation/dearomative trapping snnu.edu.cn
Rhodium(I)SpiroindolinesTandem spirocyclization/reduction acs.org
PalladiumFused and PolycyclicPolyene cyclization, Heck reactions iupac.orgacs.orgnih.gov
Gold(I)Fused Cyclopropanes and AcenaphthenesCascade cyclization of allenynes kyoto-u.ac.jp

Integration into Cascade and Domino Reactions for Step Economy

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly desirable for their efficiency and step economy. Allenic esters are excellent substrates for such transformations due to their multiple reactive sites.

Gold-catalyzed reactions of allenoates are prime examples of cascade processes. A gold(I)-catalyzed cascade cyclization-oxidative cross-coupling of allenoates with terminal alkynes allows for the direct synthesis of complex β-alkynyl-γ-butenolides. nih.gov This reaction proceeds through an initial gold-catalyzed cyclization of the allenoate followed by a gold(I)/gold(III) redox cycle. kcl.ac.uk Similarly, gold-catalyzed cascade cyclization reactions of allenynes can lead to the rapid assembly of fused polycyclic systems. kyoto-u.ac.jp An α-aryl-substituted allenamide has been shown to undergo a gold(I)-catalyzed imino-Nazarov cyclization cascade to construct aromatic-ring fused cyclopentenamides. nih.gov

Palladium catalysis also enables powerful cascade reactions involving allenes. Palladium-catalyzed cyclization reactions of allenes bearing a nucleophilic group in the presence of other unsaturated partners lead to a variety of complex cyclic molecules through a sequence of steps including nucleopalladation and insertion. nih.gov

Even simple reagents can initiate domino reactions with allenic esters. The reaction of 1-allylic 1,2-allenyl esters with sodium azide proceeds via a domino process of nucleophilic addition, 1,3-dipolar cycloaddition, denitrogenation, and aromatization to afford highly substituted pyrroles. This highlights how the inherent reactivity of the allenic system can be harnessed to build complex heterocycles in a single pot.

Catalyst/ReagentReaction TypeProductKey Feature
Gold(I)Cascade Cyclization-Oxidative Alkynylationβ-Alkynyl-γ-butenolidesAu(I)/Au(III) redox cycle
Gold(I)Imino-Nazarov Cyclization CascadeFused cyclopentenamidesRegioselective construction
Palladium(II)Coupling-CyclizationVarious cyclic compoundsSequence of nucleopalladation and insertion
Sodium AzideDomino ReactionPolysubstituted pyrrolesNucleophilic addition/cycloaddition cascade

Exploration in Material Science and Catalysis (e.g., as ligands in transition metal complexes)

The unique electronic and structural properties of allenes, particularly their axial chirality, make them attractive motifs for applications in material science and as ligands in transition metal catalysis.

In material science, the incorporation of allenes into molecular structures can lead to materials with interesting chiroptical properties. Enantiopure allenes have been used in the design of advanced functional materials such as shape-persistent macrocycles, foldamers, polymers, and charge-transfer chromophores. nih.gov The rigid, linear geometry of the allene unit can be exploited to create well-defined three-dimensional structures. A molecule like this compound, with its aromatic and ester functionalities, could serve as a building block for novel liquid crystals or polymers with specific optical or electronic properties.

In the realm of catalysis, allene-based ligands have been developed for transition metal complexes used in asymmetric synthesis. uea.ac.uk The axial chirality of the allene backbone can effectively induce enantioselectivity in catalytic transformations. While phosphorus-based donor groups are common in these ligands, the benzoate group in this compound could potentially coordinate to a metal center, or the molecule could be further functionalized to incorporate stronger donor atoms. uea.ac.ukrsc.org The resulting metal complexes could find applications in various catalytic reactions, such as Heck reactions or cyclizations. uea.ac.uk The synthesis of transition metal arene complexes is a well-established field, and the aromatic ring of the benzoate moiety offers a potential coordination site for metals like chromium, ruthenium, or manganese, which could influence the reactivity of the allenic portion of the molecule. wikipedia.org

Application AreaKey Feature of AllenePotential Role of this compoundReference
Material ScienceAxial chirality, rigid structureBuilding block for liquid crystals, polymers, chromophores nih.gov
Asymmetric CatalysisAxially chiral backboneLigand for enantioselective transition metal catalysts uea.ac.uk
Organometallic ChemistryAromatic ringFormation of transition metal arene complexes wikipedia.org

Theoretical and Computational Studies on Allenic Ester Reactivity and Structure

Electronic Structure and Molecular Orbital Analysis of Allenes (e.g., frontier orbitals, helical MOs)

The unique reactivity of allenes stems from their electronic structure, which features a central sp-hybridized carbon atom double-bonded to two sp²-hybridized carbons. mdpi.com This arrangement forces the π-systems of the two double bonds to be orthogonal to each other. Computational studies elucidate that the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of allenes and related cumulenes are not simple π-orbitals but are better described as extended helices. rsc.orgrsc.org

In unsubstituted allene (B1206475), which possesses D₂d symmetry, the HOMO and HOMO-1 orbitals are degenerate, as are the LUMO and LUMO+1 orbitals. nih.govacs.org These degenerate orbitals can be represented as pairs of left- and right-handed helices. rsc.org When substituents are introduced, as in Methyl 3-(propa-1,2-dien-1-yl)benzoate, the symmetry is lowered (e.g., to C₂ or lower), which lifts this degeneracy. acs.org This splitting of the orbital energies is crucial for understanding the molecule's reactivity and chiroptical properties. rsc.org The axial chirality inherent in such substituted allenes is directly related to the topology of these helical frontier orbitals. rsc.org

Computational methods like Density Functional Theory (DFT) are used to calculate the energies and visualize the shapes of these orbitals. acs.orgnih.gov For a substituted allene like this compound, the HOMO-LUMO gap is a key parameter, influencing its stability and spectroscopic properties. rsc.org The nature and conformation of substituents can tune the helicity and energy of the FMOs. acs.org

Table 1: Illustrative Frontier Orbital Properties for a Substituted Allene

This table represents typical data that would be generated from a DFT calculation on a generic axially chiral allene.

PropertyValue (Conceptual)Description
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, indicating the ability to donate electrons.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap5.3 eVThe energy difference between HOMO and LUMO, related to electronic excitability and chemical reactivity.
HOMO HelicityP (Plus)The "handedness" of the helical HOMO, which can be correlated with the molecule's axial chirality. rsc.org
LUMO HelicityP (Plus)In many chiral allenes, the HOMO and LUMO share the same helicity. rsc.org

Application of Quantum-Chemical Calculations (e.g., DFT, CAS) for Mechanistic Elucidation and Selectivity Prediction

Quantum-chemical calculations are indispensable for unraveling the complex reaction mechanisms involving allenes. rsc.org Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy for many systems. mdpi.comresearchgate.net Functionals like B3LYP are frequently employed to optimize the geometries of reactants, products, and transition states, and to calculate their corresponding energies. nih.govresearchgate.net This information is critical for predicting the viability of reaction pathways and understanding selectivity. mdpi.com

For reactions where electron correlation effects are particularly strong or that involve multiple electronic states, multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) are more appropriate. nih.gov For example, CASSCF calculations have been used to investigate whether Diels-Alder reactions of allenes proceed through a concerted mechanism or a stepwise pathway involving diradical intermediates. nih.gov These advanced calculations can reveal subtle features of a potential energy surface, such as ambimodal transition states that lead to different products. nih.gov

By modeling the interaction of a molecule like this compound with various reagents, these computational approaches can predict the regioselectivity of addition reactions (e.g., to the central vs. terminal carbons of the allene) and the stereochemical outcome of reactions involving its chiral axis. acs.org

Table 2: Common Quantum-Chemical Methods in Allene Reactivity Studies

MethodAbbreviationTypical ApplicationReference(s)
Density Functional TheoryDFTGeometry optimization, frequency calculations, reaction pathway analysis, prediction of thermochemical data. mdpi.comresearchgate.net
Complete Active Space Self-Consistent FieldCASSCFStudy of pericyclic reactions, photochemical processes, and systems with strong electron correlation. nih.gov
Coupled ClusterCC (e.g., CCSD(T))High-accuracy single-point energy calculations for refining energies obtained from other methods. nih.gov
Møller–Plesset Perturbation TheoryMP2A common method for including electron correlation, often used for geometry optimization and Hessian calculations as a precursor to more expensive methods. ucsb.edu

Computational Analysis of Chirality and Conformational Dynamics in Axially Chiral Allenes

Allenes substituted with two different groups on each terminal carbon, a category that includes this compound, exhibit axial chirality. masterorganicchemistry.com This chirality arises from the non-planar arrangement of substituents around the C=C=C axis and leads to non-superimposable mirror images (enantiomers). masterorganicchemistry.com Computational chemistry offers powerful methods to study this stereochemical feature. rsc.org

Furthermore, theoretical methods can predict chiroptical properties, such as the electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra. acs.org There is a strong correlation between the calculated helicity of the frontier molecular orbitals and the sign and magnitude of the signals in these spectra, providing a bridge between the electronic structure and experimentally observed optical activity. acs.org

Table 3: Example of Calculated Conformational and Chiral Properties for a Disubstituted Allene

This table shows conceptual results from a computational analysis of an allene with a flexible substituent.

ParameterCalculated Value (Conceptual)Significance
Racemization Barrier (ΔG‡)>125 kJ/molThe high barrier indicates that the axial chirality is configurationally stable under normal conditions, allowing for enantiomer isolation. msu.edu
Most Stable Conformer (Dihedral Angle)15°Represents the lowest energy orientation of the benzoate (B1203000) group relative to the allene plane, determined by minimizing steric and electronic repulsions.
Energy of Second Conformer+5 kJ/molThe relative energy of another stable conformation, indicating the population of different shapes at a given temperature.
Conformer Interconversion Barrier12 kJ/molThe energy required to rotate the substituent from one stable conformation to another.

Reaction Pathway Energetics and Transition State Analysis of Allenic Transformations

The core of understanding any chemical reaction lies in mapping its reaction pathway and identifying the associated energy changes. youtube.com Computational chemistry excels at charting the potential energy surface (PES) that governs a reaction. bath.ac.uk For transformations involving allenes, such as cycloadditions, nucleophilic additions, or metal-catalyzed functionalizations, these calculations provide a detailed, step-by-step description of the process. nih.gov

A key objective is the location of transition states (TS), which are first-order saddle points on the PES corresponding to the highest energy point along the minimum energy reaction path. ucsb.edulibretexts.org The structure of the TS reveals the geometry of the molecule as bonds are being broken and formed. masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy (often expressed as Gibbs free energy of activation, ΔG‡), which is the primary determinant of the reaction rate. youtube.com

By calculating the activation energies for all plausible pathways, chemists can predict which reaction is most likely to occur. nih.gov For instance, in the reaction of an allene with atomic hydrogen, calculations show that addition to the terminal carbons has a much lower energy barrier than addition to the central carbon or direct hydrogen abstraction, thus predicting the major initial products. nih.gov This type of analysis is crucial for predicting product distributions, understanding selectivity, and designing new synthetic methods. nih.govnih.gov

Table 4: Hypothetical Reaction Energetics for Addition to an Allenoate

This table illustrates how computational results can be used to compare the feasibility of different reaction pathways.

Reaction PathwayCalculated ΔG‡ (kcal/mol)Predicted Kinetic Outcome
Nucleophilic attack at C1 (terminal, unsubstituted)25.5A plausible but potentially slow reaction pathway.
Nucleophilic attack at C2 (central)38.2High activation energy suggests this pathway is kinetically disfavored compared to attack at the terminal carbons. nih.gov
Nucleophilic attack at C3 (terminal, substituted)28.1A competing pathway with attack at C1; relative rates would depend on steric and electronic factors.
[4+2] Cycloaddition with Butadiene31.5Represents the activation barrier for a concerted Diels-Alder reaction. nih.gov

Future Research Directions and Perspectives in Methyl 3 Propa 1,2 Dien 1 Yl Benzoate and Allenic Chemistry

Development of Emerging Synthetic Strategies with Enhanced Efficiency and Sustainability

One promising avenue is the development of one-pot reactions that combine multiple synthetic steps, thereby reducing purification and solvent usage. For instance, methods for the dehydration of β-ketoesters to generate allenyl esters in a single pot have been explored. nih.gov Further research in this area could lead to more general and selective one-pot procedures for a wider range of allenic esters.

Additionally, the use of electrochemical methods is emerging as a sustainable approach for organic transformations. acs.org Exploring electrochemistry for the synthesis of allenes could provide a green alternative to traditional methods that often rely on stoichiometric oxidants or reductants. acs.org The development of electrosynthetic routes to "Methyl 3-(propa-1,2-dien-1-yl)benzoate" and related compounds would represent a significant step towards more environmentally benign chemical manufacturing.

The concept of "click chemistry" has revolutionized the synthesis of complex molecules by providing rapid, efficient, and reliable reactions. While not yet widely applied to allene (B1206475) synthesis, the development of "click-like" reactions for the formation of the allene moiety could significantly enhance the accessibility of these compounds. This would involve identifying highly efficient and selective reactions that proceed under mild conditions with minimal byproducts.

Rational Design and Synthesis of Novel Catalytic Systems for Allene Transformations

Catalysis plays a pivotal role in the chemistry of allenes, enabling a wide array of transformations with high levels of control. diva-portal.orgnih.gov The future of allene chemistry is intrinsically linked to the development of new and improved catalytic systems.

Key Areas for Future Catalyst Development:

Catalyst TypeResearch FocusPotential Impact
Homogeneous Catalysts Tuning ligand properties for enhanced selectivity and reactivity. diva-portal.orgyoutube.comGreater control over the stereochemical outcome of reactions, enabling the synthesis of complex chiral molecules. numberanalytics.com
Heterogeneous Catalysts Development of robust and recyclable catalysts for industrial applications. diva-portal.orgMore sustainable and cost-effective large-scale production of allene-containing compounds. thieme-connect.de
Biocatalysts Engineering enzymes for enantioselective allene synthesis and functionalization. acs.orgGreener and highly selective routes to chiral allenes, leveraging the power of directed evolution. acs.org
Photoredox Catalysts Utilizing visible light to drive novel allene transformations under mild conditions. acs.orgAccess to new reaction pathways and the ability to perform reactions that are not feasible with traditional thermal methods.

A significant challenge in allene chemistry is the control of stereochemistry. numberanalytics.com The rational design of chiral catalysts, including those based on N-heterocyclic carbenes (NHCs) and phosphines, will be crucial for achieving high enantioselectivity in allene transformations. youtube.comwikipedia.org Computational tools will play an increasingly important role in this process, allowing for the in silico design and screening of new catalyst structures before their synthesis and testing in the lab. rsc.org

Furthermore, the development of dual-catalytic systems, where two different catalysts work in concert to promote a transformation, is a rapidly growing area of research. acs.org Applying this concept to allene chemistry could lead to the discovery of novel reactions and synthetic strategies. For example, combining a photoredox catalyst with a transition metal catalyst could enable the 1,4-arylcyanation of 1,3-enynes to produce tetrasubstituted allenes. acs.org

Advanced Mechanistic Insights into Complex Allene Reaction Pathways

A deeper understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. rsc.orgrsc.org In allene chemistry, where multiple reaction pathways are often possible, detailed mechanistic studies are particularly important for controlling selectivity.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms. rsc.orgnih.gov Future research will continue to leverage computational methods to:

Map potential energy surfaces: To identify the lowest energy pathways and predict the major products of a reaction. nih.gov

Analyze transition state structures: To understand the origins of selectivity and guide the design of more selective catalysts. acs.org

Investigate the role of non-covalent interactions: To understand how subtle interactions between the catalyst, substrate, and solvent can influence the outcome of a reaction.

Experimental techniques will also play a crucial role in validating and refining the mechanistic models developed through computational studies. These techniques include:

Kinetic studies: To determine the rate laws of reactions and identify the rate-determining step. nih.gov

Isotope labeling studies: To track the movement of atoms throughout a reaction and distinguish between different mechanistic pathways.

In situ spectroscopy: To identify and characterize reactive intermediates that are too short-lived to be isolated. acs.org

By combining computational and experimental approaches, researchers will be able to gain a comprehensive understanding of the factors that govern the reactivity and selectivity of allene transformations. This knowledge will be invaluable for the rational design of new synthetic methods and catalysts.

Exploration of New Synthetic Applications and Advanced Materials Utilizing Allenic Esters

Allenic esters, such as "this compound," are versatile building blocks in organic synthesis. acs.orgthieme-connect.comnih.gov They can undergo a wide range of transformations, including cycloadditions, nucleophilic additions, and transition metal-catalyzed cross-coupling reactions, to provide access to a diverse array of complex molecules. nih.govresearchgate.net

Future research will likely focus on expanding the synthetic utility of allenic esters in several key areas:

Total synthesis of natural products: Allenic esters are valuable precursors to many natural products that exhibit interesting biological activities. nih.gov The development of new methods for the stereoselective synthesis and functionalization of allenic esters will facilitate the synthesis of these complex molecules.

Medicinal chemistry: The allene moiety is found in a number of medicinally important compounds. nih.gov The unique geometry and reactivity of allenes make them attractive scaffolds for the design of new drugs. Future research will explore the incorporation of allenic esters into new drug candidates and the development of allene-based probes for studying biological processes.

Materials science: The rigid, linear structure of the allene group makes it an interesting building block for the construction of novel organic materials. Allenic esters could be used to create polymers with unique optical and electronic properties, as well as liquid crystals and other advanced materials. Research in this area will focus on the synthesis and characterization of allene-containing polymers and the exploration of their potential applications in areas such as organic electronics and photonics.

The development of new methods for the functionalization of allenes will also be a key focus of future research. nih.gov This includes the development of methods for the selective introduction of functional groups at each of the three carbon atoms of the allene unit, as well as methods for the stereoselective functionalization of chiral allenes. These new methods will further expand the synthetic utility of allenic esters and open up new possibilities for the creation of complex molecules and materials.

Q & A

Basic: What are the standard synthetic routes for Methyl 3-(propa-1,2-dien-1-yl)benzoate?

Methodological Answer:
A common approach involves copper-catalyzed hydrocarboxylation of propargylamine derivatives. For example, reacting N-(propa-1,2-dien-1-yl)methanesulfonamide with benzoic acid derivatives under catalytic conditions (e.g., CuI/ligand systems) yields allyl benzoates. This method achieves moderate yields (~51%) and requires careful control of reaction parameters (temperature, solvent polarity) to suppress side reactions like polymerization .
Another route utilizes reflux-based condensation of methyl 3-amino-4-hydroxybenzoate with aryl acids, followed by purification via ice quenching and chromatography. This method is simpler but may require excess reagents and extended reaction times (15+ hours) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming the propargyl and benzoate moieties. For example, the propargyl proton resonates as a multiplet at δ 4.69–4.78 ppm, while the ester carbonyl appears at δ 166.6 ppm in 13C NMR .
  • X-ray crystallography : Validates molecular geometry and stereochemistry. Crystallographic data (e.g., CCDC 1876879–1876881) from related benzoate derivatives highlight the importance of π-stacking and hydrogen-bonding interactions in stabilizing the crystal lattice .
  • HRMS : Confirms molecular formula (e.g., [M + Na]+ at m/z 384.0883) with <1 ppm error .

Advanced: How can mechanistic studies resolve contradictions in reaction pathways for propargyl derivatives?

Methodological Answer:
Contradictions often arise from competing pathways (e.g., 5-exo-dig vs. 6-endo-dig cyclization). To address this:

Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.

Computational modeling (DFT) : Calculate transition-state energies to predict dominant pathways. For example, DFT studies on analogous triazolo-phosphonates reveal that electron-withdrawing groups favor 5-exo-dig cyclization .

In-situ monitoring (Raman/IR) : Track intermediate formation (e.g., allenyl vs. propargyl species) to validate proposed mechanisms .

Advanced: How should researchers address discrepancies in spectral data during structural elucidation?

Methodological Answer:
Discrepancies between predicted and observed spectra can arise from dynamic effects (e.g., rotamers) or crystallographic disorder. Mitigation strategies include:

Variable-temperature NMR : Identify broadening/resonance splitting caused by conformational exchange.

Crystallographic refinement : Use high-resolution data (e.g., synchrotron sources) to resolve ambiguous electron density, as demonstrated for phosphonate derivatives in CCDC 1906114 .

Cross-validation with IR/UV-Vis : Compare experimental λmax values with TD-DFT calculations to confirm electronic transitions .

Advanced: What methodologies are recommended for assessing bioactivity or DNA interactions?

Methodological Answer:

  • UV/Vis titration : Measure hypochromicity and redshift in absorption spectra to quantify DNA-binding constants (Kb). For benzoate analogs, Kb values range from 10³–10⁴ M−1, indicating intercalation or groove-binding modes .
  • Viscosity measurements : Correlate DNA elongation with binding mode; intercalators increase viscosity significantly.
  • DFT-based docking simulations : Predict binding sites and interaction energies using software like AutoDock Vina, validated against experimental thermodynamic parameters (ΔH, ΔS) .

Basic: How to optimize purification protocols for high-purity samples?

Methodological Answer:

  • Flash chromatography : Use gradients of cyclohexane/ethyl acetate (80:20 to 50:50) to separate polar byproducts. Monitor fractions via TLC (Rf ~0.3–0.5) .
  • Recrystallization : Employ mixed solvents (e.g., ethanol/water) to enhance crystal purity. For propargyl derivatives, slow cooling from 60°C yields needle-like crystals suitable for XRD .

Advanced: How to evaluate environmental or metabolic stability of this compound?

Methodological Answer:

  • LC-MS/MS stability assays : Incubate the compound in simulated biological fluids (e.g., plasma, liver microsomes) and quantify degradation products.
  • QSAR modeling : Predict hydrolysis rates using Hammett σ constants for substituents on the benzoate ring. Electron-withdrawing groups (e.g., -NO2) typically enhance ester stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.